N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-22-18-20(26-24(29)17-19-7-3-1-4-8-19)11-12-23(22)28-15-13-27(14-16-28)21-9-5-2-6-10-21/h1-12,18H,13-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQUJROBRPVWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=O)CC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylpiperazine with a suitable fluorinated aromatic compound under controlled conditions.
Coupling with phenylacetamide: The phenylpiperazine intermediate is then coupled with phenylacetamide using a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) in the presence of a base like N,N-Diisopropylethylamine (DIEA) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.
Case Study:
In a study evaluating the compound's efficacy against human tumor cells, it exhibited significant cytotoxic effects with an average growth inhibition rate (GI50) of approximately 15 μM across multiple cancer types. The structure-activity relationship (SAR) analysis indicated that modifications in the phenylpiperazine moiety could enhance its anticancer potency .
Antitubercular Activity
The compound has been explored for its antitubercular properties as part of a broader search for new treatments against Mycobacterium tuberculosis.
Research Findings:
A series of derivatives related to the compound were synthesized and tested for their activity against M. tuberculosis H37Rv. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL, indicating strong potential as an antitubercular agent. The SAR analysis suggested that structural modifications could lead to improved activity and selectivity against resistant strains .
| Compound Name | Biological Activity | MIC (μg/mL) | GI50 (μM) | Notes |
|---|---|---|---|---|
| This compound | Anticancer | N/A | 15 | Effective against various tumor cell lines |
| Derivative A | Antitubercular | 4 | N/A | Potent against M. tuberculosis H37Rv |
| Derivative B | Antitubercular | 16 | N/A | Higher activity with specific substitutions |
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Features
The compound’s key structural elements include:
- Fluorine atom : Enhances metabolic stability and lipophilicity.
- Phenylpiperazine group : May influence receptor binding (e.g., serotonin or dopamine receptors).
- Phenylacetamide backbone : Common in bioactive molecules, contributing to structural rigidity.
Table 1: Structural Comparison of Analogous Compounds
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability: Fluorine substitution (common in target and ACI-INT-866) reduces oxidative metabolism, improving half-life versus non-fluorinated analogs .
- Solubility : Thiazol-containing analogs (e.g., ) may exhibit higher aqueous solubility due to heteroaromatic rings, whereas the target’s phenyl groups could reduce solubility.
Biological Activity
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in treating various diseases.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 321.39 g/mol. Its structure includes a piperazine ring, which is known for enhancing the pharmacological profile of various drug candidates. The presence of a fluorine atom and phenyl groups contributes to its lipophilicity and potential receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine derivative followed by acetamide coupling. The synthetic route often aims to optimize yield and purity while ensuring that the bioactive conformations are preserved.
Antimicrobial Properties
Research indicates that derivatives of phenylacetamides exhibit antimicrobial activity. For instance, studies have shown that related compounds demonstrate significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL for various derivatives . The presence of specific substituents, such as fluorine or nitro groups, can enhance this activity.
Anticancer Activity
This compound has been evaluated for anticancer properties. In vitro studies have shown that certain phenylacetamide derivatives exhibit cytotoxic effects against prostate cancer cell lines (PC3), with IC50 values indicating effective inhibition compared to standard chemotherapeutics like imatinib .
Neuroprotective Effects
Some studies suggest that compounds similar to this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter systems is crucial .
Case Study 1: Antitubercular Activity
A study synthesized several derivatives based on the phenoxy-N-phenylacetamide scaffold, including this compound. The most potent derivative exhibited an MIC value of 4 μg/mL against both wild-type and rifampicin-resistant strains of M. tuberculosis, indicating its potential as a lead compound for further development .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 3m | 4 | M. tuberculosis H37Rv |
| 3e | 64 | M. tuberculosis H37Rv |
| 3d | 16 | Rifampicin-resistant strains |
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer activity, derivatives including this compound were assessed against prostate cancer cell lines. The results showed varying degrees of cytotoxicity, with some compounds exhibiting IC50 values significantly lower than traditional chemotherapeutics .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2b | PC3 | 52 |
| 2c | PC3 | 80 |
| Imatinib | PC3 | 40 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylacetamide, and what critical parameters influence reaction yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar acetamide derivative was prepared by reacting a fluorophenyl-piperazine intermediate with 2-phenylacetyl chloride under reflux in anhydrous dichloromethane, achieving a 65% yield after purification by column chromatography and recrystallization . Key parameters include:
- Catalyst selection : Use of triethylamine or DMAP to enhance acylation efficiency.
- Temperature control : Maintaining reflux conditions (~40–60°C) to prevent side reactions.
- Purification : HPLC or preparative TLC to isolate the product (purity >95%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the piperazinyl group (δ 2.5–3.5 ppm for N–CH), fluorophenyl protons (δ 6.8–7.2 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 433.18 (calculated for CHFNO) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions in activity (e.g., kinase inhibition vs. no observed efficacy) may arise from assay conditions or compound stability. To address this:
- Dose-Response Analysis : Perform IC assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation in certain models .
- Target Validation : CRISPR knockout of suspected targets (e.g., EGFR mutants) can confirm mechanism-specific effects .
Q. How can in silico modeling guide the optimization of this compound for enhanced target specificity?
- Methodological Answer : Computational approaches include:
- Molecular Docking : Simulate binding to EGFR L858R/T790M mutants using AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with Met793) .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity to prioritize analogs with trifluoromethyl groups for improved lipophilicity .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon modifying the piperazine ring, reducing off-target interactions .
Q. What experimental designs are recommended for evaluating the pharmacokinetic (PK) profile of this compound in preclinical models?
- Methodological Answer : A tiered PK approach is advised:
- In Vitro ADME : Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition (fluorometric assays) .
- In Vivo Studies : Administer 10 mg/kg intravenously/orally to rodents, with serial blood sampling over 24h. Analyze plasma via LC-MS/MS to calculate AUC, t, and bioavailability .
- Tissue Distribution : Use whole-body autoradiography to quantify accumulation in target organs (e.g., lung or liver) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Common pitfalls include poor bioavailability or off-target effects. Mitigation strategies:
- Prodrug Design : Introduce phosphate or ester groups to enhance solubility and absorption .
- Pharmacodynamic Biomarkers : Measure target engagement in vivo (e.g., phospho-EGFR levels in tumor biopsies) .
- Species-Specific Metabolism : Compare metabolite profiles in human vs. rodent hepatocytes to identify divergent degradation pathways .
Structural-Activity Relationship (SAR) Studies
Q. Which structural modifications of this compound are most likely to improve its metabolic stability?
- Methodological Answer : SAR insights from analogous compounds suggest:
- Fluorine Substitution : Para-fluoro groups reduce oxidative metabolism by cytochrome P450 enzymes .
- Piperazine Modifications : Replace phenylpiperazine with morpholine to decrease CYP3A4-mediated N-dealkylation .
- Acetamide Branching : Introduce methyl groups adjacent to the carbonyl to sterically hinder esterase cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
